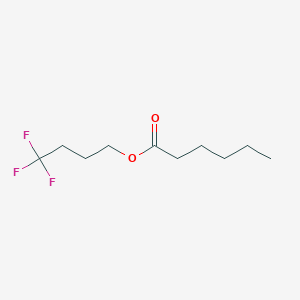

4,4,4-Trifluorobutyl hexanoate

Description

4,4,4-Trifluorobutyl hexanoate is a fluorinated ester compound characterized by a hexanoate moiety esterified with a 4,4,4-trifluorobutyl alcohol group. The trifluoromethyl (CF₃) substitution on the butyl chain introduces significant electronegativity and lipophilicity, influencing its physical, chemical, and functional properties. This compound is of interest in industrial and pharmaceutical applications due to the unique stability and reactivity imparted by fluorine atoms .

Properties

IUPAC Name |

4,4,4-trifluorobutyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3O2/c1-2-3-4-6-9(14)15-8-5-7-10(11,12)13/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMXYUIMFXZJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663087 | |

| Record name | 4,4,4-Trifluorobutyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-36-8 | |

| Record name | 4,4,4-Trifluorobutyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,4-Trifluorobutyl hexanoate can be synthesized through the esterification of hexanoic acid with 4,4,4-trifluorobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutyl hexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanoic acid and 4,4,4-trifluorobutanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: Hexanoic acid and 4,4,4-trifluorobutanol.

Reduction: 4,4,4-Trifluorobutyl alcohol.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluorobutyl hexanoate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems. It can be used to investigate the effects of fluorination on biological activity.

Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutyl hexanoate depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity and small size can enhance the stability and lipophilicity of the compound, making it more effective in various applications. The molecular targets and pathways involved will vary depending on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Ethyl Hexanoate

- Structure: Non-fluorinated ester (ethyl group + hexanoic acid).

- Properties: Volatility: High volatility due to lack of fluorine, making it a dominant flavor compound in foods like Chinese liquor (2,221 mg/L concentration in Luzhoulaojiao liquors) . Adsorption Behavior: In synthetic mixtures, ethyl hexanoate exhibits resin saturation at 33.5–37 bed volumes (BV), slower than fluorinated analogues due to weaker resin interactions .

- Applications : Widely used in flavoring agents and fragrances.

Ethyl 4,4,4-Trifluoroacetoacetate

- Structure : Fluorinated β-ketoester with a CF₃-substituted acetoacetate backbone.

- Properties: Reactivity: Undergoes asymmetric reduction by Saccharomyces uvarum SW-58 to produce chiral intermediates (e.g., (R)-4,4,4-trifluoro-3-hydroxybutyrate) with 88.9% enantiomeric excess. This highlights fluorine’s role in stabilizing transition states during biocatalysis . Stability: Enhanced metabolic stability compared to non-fluorinated β-ketoesters.

4,4,4-Trifluorobutyl 4,4,4-Trifluorobutanoate

- Structure : Fully fluorinated ester (CF₃ groups on both alcohol and acid moieties).

- Properties :

Hexyl Acetate

- Structure: Non-fluorinated ester with a longer alkyl chain (hexyl group + acetic acid).

- Properties: Flavor Release: In yogurt, hexyl acetate shows a 53% decrease in headspace concentration compared to ethyl hexanoate, indicating chain length impacts volatility . Adsorption: Longer carboxylates like hexanoate saturate resins faster (20–37 BV) than shorter-chain esters .

Physicochemical Properties Comparison

| Property | 4,4,4-Trifluorobutyl Hexanoate | Ethyl Hexanoate | Ethyl 4,4,4-Trifluoroacetoacetate | Hexyl Acetate |

|---|---|---|---|---|

| Molecular Weight | ~240 g/mol (estimated) | 144.21 g/mol | 198.14 g/mol | 172.26 g/mol |

| Boiling Point | High (CF₃ increases polarity) | 167°C | ~200°C (estimated) | 171°C |

| Lipophilicity (LogP) | 3.5–4.0 (high) | 2.8 | 2.1–2.5 | 3.2 |

| Resin Saturation (BV) | Not reported; likely >40 BV | 33.5–37 BV | N/A | 20–37 BV |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4,4-trifluorobutyl hexanoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via esterification reactions between 4,4,4-trifluorobutanol and hexanoic acid, often catalyzed by acid chlorides or carbodiimide coupling agents. For example, carbamate derivatives of trifluorobutyl groups are synthesized by reacting trifluorobutyl iodides with hexanoate precursors under anhydrous conditions, followed by purification via column chromatography . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to minimize side reactions .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation, confirming the trifluorobutyl moiety and ester linkage. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity, while elemental analysis validates molecular composition. Specific rotation measurements (e.g., [α]D) are used to assess chiral purity in enantiomeric forms .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store at 2–8°C to prevent degradation, and neutralize waste with bicarbonate before disposal. Toxicity data for related trifluorobutyl compounds suggest moderate irritancy, requiring adherence to GHS hazard codes .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

- Methodological Answer : Employ continuous-flow reactors to enhance mixing and heat transfer, reducing by-product formation. Use zeolite membranes (e.g., FAU-type) in transesterification to improve selectivity. Monitor reaction progress via in-situ FTIR to adjust stoichiometry dynamically. Recent studies achieved >95% purity by coupling trifluorobutyl iodides with activated hexanoate esters under inert atmospheres .

Q. What are the implications of the trifluorobutyl group’s electronic effects on the compound’s reactivity in catalytic reactions?

- Methodological Answer : The strong electron-withdrawing nature of the -CF₃ group increases electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack. This property is exploited in Suzuki-Miyaura couplings, where the trifluorobutyl moiety stabilizes transition states. However, steric hindrance may reduce reaction rates, necessitating bulky ligands or elevated temperatures .

Q. How does the stability of this compound vary under different environmental conditions?

- Methodological Answer : Under acidic conditions (pH < 4), protonation of the ester carbonyl reduces stability, leading to hydrolysis. At pH 7–9, the compound remains stable for >30 days. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C. Storage at -20°C in argon-filled vials extends shelf life beyond six months .

Q. What challenges exist in scaling up synthesis for research purposes, and how can they be addressed?

- Methodological Answer : Challenges include exothermic side reactions and solvent recovery. Scalable bioreactors with automated pH control and gas sparging (e.g., CO₂/H₂) improve yield consistency. Membrane distillation systems recover >90% of volatile solvents, reducing costs. Pilot-scale studies using genetically engineered Clostridium strains show promise for bio-catalytic production .

Key Research Applications

- Flavor/Fragrance Chemistry : As a volatile ester, it mimics fruity notes (e.g., pineapple) in aroma studies, with applications in food science and sensory analysis .

- Polymer Chemistry : Incorporated into pH-responsive vesicles for drug delivery, where hexanoate ionization controls release kinetics .

- Catalysis : Serves as a substrate in transesterification studies to evaluate zeolite membrane durability under industrial conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.